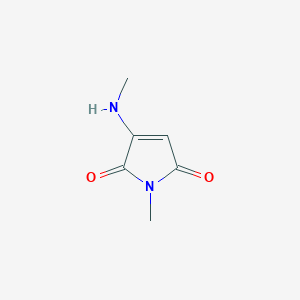

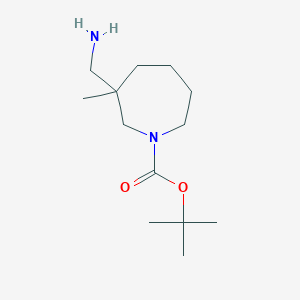

1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Industrial Settings

1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in acidic environments. These compounds show high efficiency and adhere to metal surfaces primarily through chemisorption processes (Zarrouk et al., 2015).

Medical Research: Enzyme Inhibition

A related compound, a derivative of 3-hydroxy-1H-pyrrole-2,5-dione, has been identified as a potent inhibitor of glycolic acid oxidase (GAO), an enzyme involved in oxalate production. This suggests potential applications in medical research, especially in conditions related to oxalate metabolism (Rooney et al., 1983).

Chemical Sensing and Detection

Naphthoquinone-based chemosensors, including derivatives of naphthalene-1,4-dione which are structurally similar to this compound, have been developed for detecting transition metal ions. These compounds show a notable color change upon binding with specific ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).

Solvent Effects in Chemical Processes

Studies on the solubility and solvent effects of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into how different solvents influence the behavior of pyrrole-2,5-dione derivatives, which could be extrapolated to understand the solvent interactions of this compound (Yanxun Li et al., 2019).

Fluorescent Probing and Imaging

Research on monoaminomaleimides (a category that includes this compound) highlights their potential as fluorescent probes. These compounds exhibit variable emission spectra in different solvents, suggesting applications in cellular imaging and environmental monitoring (Staniforth et al., 2017).

Polymer Synthesis

This compound and related compounds have been used in the synthesis of novel polymers. These polymers exhibit unique properties like luminescence and have potential applications in materials science (Mallakpour et al., 1998).

Zukünftige Richtungen

A study suggests that new pyrrole derivatives, synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes, show promise as molecules with biological activity and low acute toxicity . This suggests potential future directions for research and development involving 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione and related compounds.

Eigenschaften

IUPAC Name |

1-methyl-3-(methylamino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKRBHWZESXXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

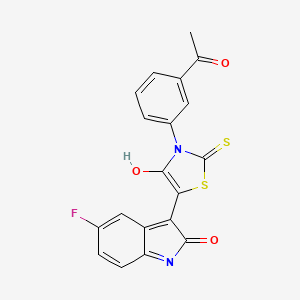

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2603741.png)

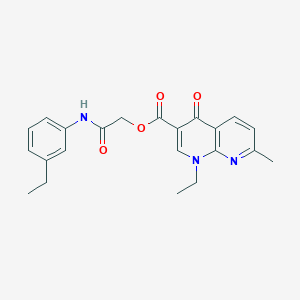

![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)

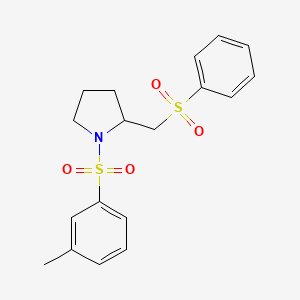

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)

![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)

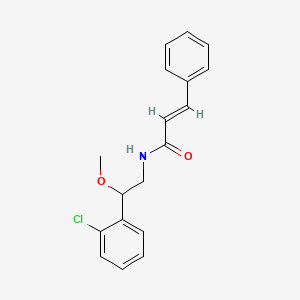

![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)